5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Molecular Interaction and Structural Analysis
The chemical structure of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including derivatives with fluorophenyl groups, has been studied to understand its molecular interactions. The crystallographic analysis and Quantum Theory of Atoms in Molecules (QTAIM) approach revealed significant noncovalent interactions, providing insights into the stabilization of these structures. The presence of halogen (F and Br) substitutions contributed to the formation of 1D supramolecular constructs, emphasizing the importance of fluorophenyl groups in molecular design (El-Emam et al., 2020).
Anticancer and Antitubercular Properties
5-Phenyl-substituted 1,3,4-thiadiazole-2-amines have been synthesized and evaluated for their potential as anticancer and antitubercular agents. The compounds showed promising in vitro activities against breast cancer and normal human cell lines, with some derivatives demonstrating higher inhibitory activities than the cisplatin control. In antitubercular activity testing, one of the compounds proved to be a potent agent against mycobacterium smegmatis MC155, highlighting the therapeutic potential of this chemical structure (Chandra Sekhar et al., 2019).
Spectroscopic Properties
Spectroscopic studies on 1,3,4-thiadiazole derivatives, including those with fluorophenyl groups, revealed interesting dual fluorescence effects. The structural composition and specific molecular aggregation influenced these effects, which were correlated with charge transfer within the molecule. These findings suggest the potential use of such compounds as fluorescence probes, particularly in biological and molecular medicine contexts (Budziak et al., 2019).
Biological Activities and Drug Synthesis
Derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine, including those with fluorophenyl groups, have been synthesized and characterized for various biological activities. These compounds demonstrated potential as antimicrobial agents, with some showing significant effects against specific microbial strains. The structural analysis and biological activities suggest the possibility of using these compounds in drug development and therapeutic applications (Kumar et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYYVXYSKVNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339177 | |
Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
59565-51-4 | |
Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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